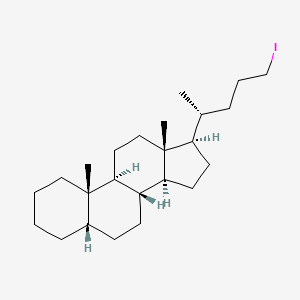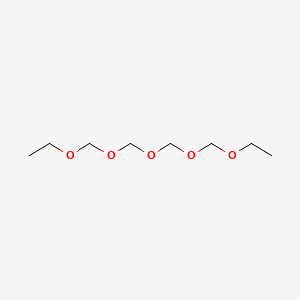
3,5,7,9,11-Pentaoxa-tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7,9,11-Pentaoxa-tridecane is an organic compound with the molecular formula C8H18O5 and a molecular weight of 194.2255 g/mol . It is characterized by the presence of five oxygen atoms within its structure, which are arranged in a linear fashion. This compound is also known by its CAS Registry Number 5729-59-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,9,11-Pentaoxa-tridecane typically involves the reaction of ethylene glycol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,7,9,11-Pentaoxa-tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or ethers.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions, forming new carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and ethers.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
3,5,7,9,11-Pentaoxa-tridecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model compound for studying biological oxidation processes.
Mechanism of Action
The mechanism of action of 3,5,7,9,11-Pentaoxa-tridecane involves its interaction with various molecular targets, primarily through its oxygen atoms. These interactions can lead to the formation of hydrogen bonds and coordination complexes with metal ions. The compound can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7,9-Oxatetrathiacyclodecane: This compound contains sulfur atoms in addition to oxygen atoms, making it more reactive in certain chemical reactions.
4,6,8,10-Tetramethyl-3,5,7,9,11-pentaoxatridecane: This compound has additional methyl groups, which can influence its solubility and reactivity.
Uniqueness
3,5,7,9,11-Pentaoxa-tridecane is unique due to its linear arrangement of five oxygen atoms, which imparts specific chemical properties and reactivity patterns. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5729-59-9 |
|---|---|
Molecular Formula |
C8H18O5 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethoxymethoxymethoxymethoxymethoxyethane |
InChI |
InChI=1S/C8H18O5/c1-3-9-5-11-7-13-8-12-6-10-4-2/h3-8H2,1-2H3 |
InChI Key |
JKBYKDXRRQROLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCOCOCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


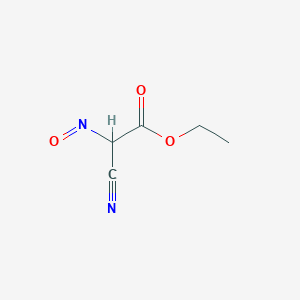
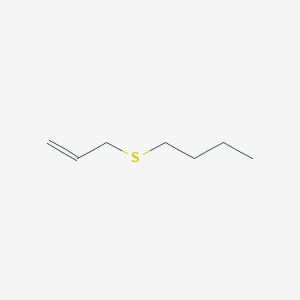
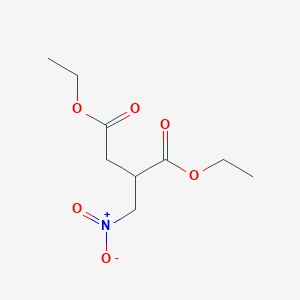
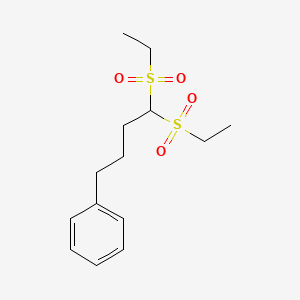
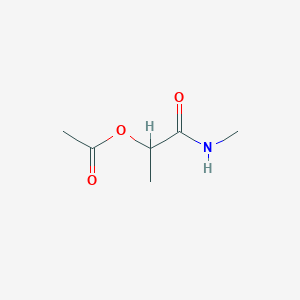
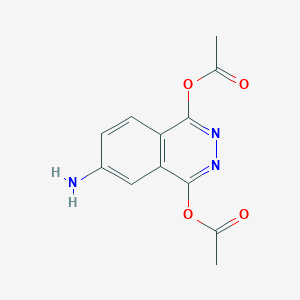
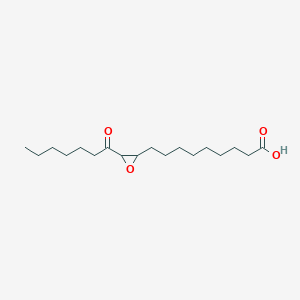
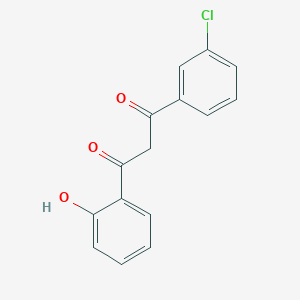
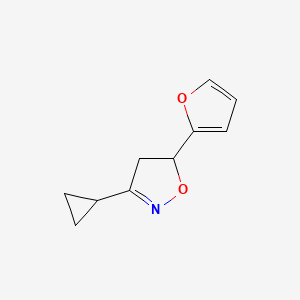
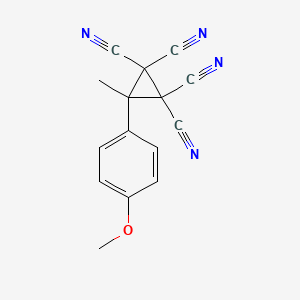
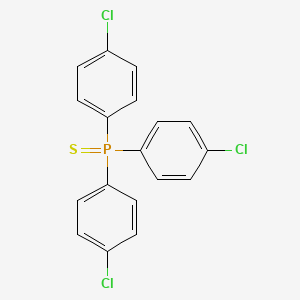
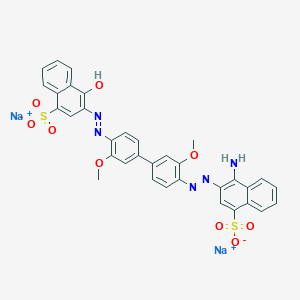
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
